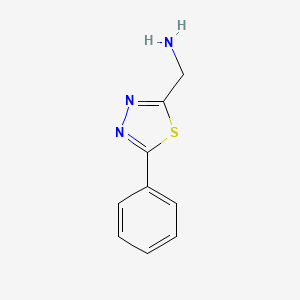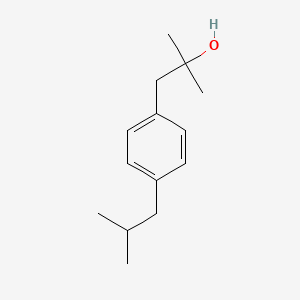
2-(4-iso-Butylphenyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-iso-Butylphenyl)-2-propanol is an organic compound that belongs to the class of secondary alcohols It is structurally related to ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID) This compound features a phenyl ring substituted with an isobutyl group and a hydroxyl group attached to a secondary carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iso-Butylphenyl)-2-propanol typically involves the reduction of 2-(4-iso-Butylphenyl)-2-propanone. One common method is the catalytic hydrogenation of the ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and reduces the risk of side reactions.
化学反応の分析
Types of Reactions
2-(4-iso-Butylphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone, 2-(4-iso-Butylphenyl)-2-propanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding hydrocarbon, 2-(4-iso-Butylphenyl)propane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 2-(4-iso-Butylphenyl)-2-propanone
Reduction: 2-(4-iso-Butylphenyl)propane
Substitution: 2-(4-iso-Butylphenyl)-2-chloropropane
科学的研究の応用
2-(4-iso-Butylphenyl)-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and analgesic properties.
Medicine: It serves as a precursor in the synthesis of ibuprofen and other related NSAIDs.
Industry: The compound is used in the production of fine chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2-(4-iso-Butylphenyl)-2-propanol is primarily related to its ability to interact with biological targets. In the case of its use as a precursor to ibuprofen, the compound undergoes metabolic conversion to ibuprofen, which then inhibits the cyclooxygenase (COX) enzymes. This inhibition reduces the production of prostaglandins, leading to decreased inflammation and pain.
類似化合物との比較
Similar Compounds
Ibuprofen: 2-(4-iso-Butylphenyl)propanoic acid
Naproxen: 2-(6-methoxy-2-naphthyl)propanoic acid
Ketoprofen: 2-(3-benzoylphenyl)propanoic acid
Uniqueness
2-(4-iso-Butylphenyl)-2-propanol is unique due to its secondary alcohol structure, which allows for diverse chemical modifications. Unlike its analogs, such as ibuprofen, which contain a carboxylic acid group, this compound features a hydroxyl group, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10(2)9-11-5-7-12(8-6-11)13(3,4)14/h5-8,10,14H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHITVHATOPWRRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














